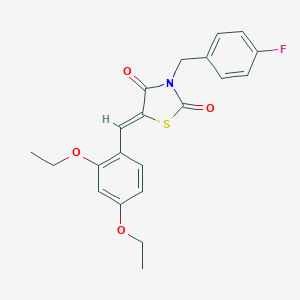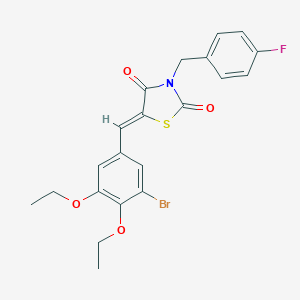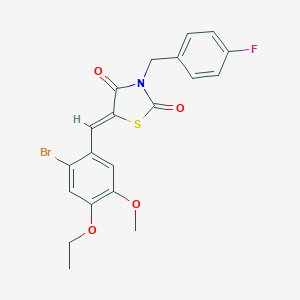
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in recent years due to its promising pharmacological properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and diabetes.
Wirkmechanismus
The mechanism of action of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione varies depending on the disease condition being treated. In cancer, it induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. In diabetes, it improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the expression of inflammatory cytokines. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have significant biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It also improves insulin sensitivity and reduces blood glucose levels in diabetic animals. Additionally, it has been shown to exhibit anti-inflammatory and anti-oxidant activities by reducing the expression of pro-inflammatory cytokines and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high yield and purity, as well as its well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
For research include investigating its potential as a combination therapy, developing new derivatives, and investigating its potential as a neuroprotective and chemopreventive agent.
Synthesemethoden
The synthesis of 5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-diethoxybenzaldehyde and 4-fluorobenzylamine with thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst and under reflux conditions. The product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Additionally, this compound has been investigated for its anti-inflammatory, anti-oxidant, and neuroprotective properties.
Eigenschaften
Produktname |
5-(2,4-Diethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C21H20FNO4S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20FNO4S/c1-3-26-17-10-7-15(18(12-17)27-4-2)11-19-20(24)23(21(25)28-19)13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3/b19-11- |
InChI-Schlüssel |
ASRDWXSCWMVHQX-ODLFYWEKSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)


![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)